molecular formula C5H3Br2NO2 B1346648 2,3-Dibromo-N-methylmaleimide CAS No. 3005-27-4

2,3-Dibromo-N-methylmaleimide

Cat. No.: B1346648
CAS No.: 3005-27-4
M. Wt: 268.89 g/mol
InChI Key: CKITYUQKOJMMOI-UHFFFAOYSA-N
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Description

2,3-Dibromo-N-methylmaleimide is a chemical compound with the molecular formula C5H3Br2NO2. It is a derivative of maleimide, characterized by the presence of two bromine atoms at the 2 and 3 positions and a methyl group attached to the nitrogen atom. This compound is known for its reactivity and is used in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromo-N-methylmaleimide can be synthesized through the bromination of N-methylmaleimide. The reaction typically involves the use of bromine or a brominating agent in an appropriate solvent under controlled conditions. For example, the reaction of N-methylmaleimide with bromine in a solvent like chloroform or carbon tetrachloride can yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-N-methylmaleimide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dibromo-N-methylmaleimide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dibromo-N-methylmaleimide involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The bromine atoms at the 2 and 3 positions make it a versatile intermediate in organic synthesis. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effect of the methyl group on the nitrogen atom .

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromo-N-methylmaleimide is unique due to the presence of both bromine atoms and a methyl group, which confer distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

3,4-dibromo-1-methylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKITYUQKOJMMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184108
Record name Maleimide, dibromo-N-methyl-
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Molecular Weight

268.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3005-27-4
Record name Dibromo-N-methylmaleimide
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Record name Maleimide, dibromo-N-methyl-
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Record name 3005-27-4
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Record name Maleimide, dibromo-N-methyl-
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Record name 2,3-Dibromo-N-methylmaleimide
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Record name N-Methyl-2,3-dibromomaleimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you elaborate on the use of 2,3-Dibromo-N-methylmaleimide in the synthesis of Janusene derivatives?

A1: this compound acts as an "acetylene equivalent" in a novel, one-pot synthesis of janusene N-methyl-5a,11a-dicarboximide []. This method simplifies the traditional multi-step synthesis of janusene, which typically starts with anthracene. The dibromo compound acts as a "molecular glue," bridging two anthracene molecules through a thermal reaction. This approach offers a more efficient alternative to the conventional [4+2] cycloaddition routes.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, a study published in the Journal of Molecular Structure details the FT-IR, FT-Raman, and NMR spectra of this compound [, ]. These spectroscopic analyses provide valuable insights into the compound's structure and vibrational modes, which are essential for understanding its reactivity and applications in various chemical reactions.

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